molecular formula C9H8F3NO2 B2396013 3-(4-(Trifluoromethyl)pyridin-3-YL)propanoic acid CAS No. 1603111-54-1

3-(4-(Trifluoromethyl)pyridin-3-YL)propanoic acid

Cat. No. B2396013
M. Wt: 219.163
InChI Key: LKVDCFMYNUOEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Trifluoromethyl)pyridin-3-YL)propanoic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The researchers explain that the synthesis of TFMP intermediates is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Organic Synthesis and Functionalization

A key application of trifluoromethyl-substituted pyridines involves their selective metalation and functionalization. Schlosser and Marull (2003) demonstrated that 2-(trifluoromethyl)pyridine could be selectively metalated and subsequently carboxylated, providing a method for preparing various trifluoromethyl-substituted pyridinecarboxylic acids, including those similar to the compound of interest (Schlosser & Marull, 2003).

Coordination Chemistry and Material Science

Cabrera et al. (2019) explored the manipulation of a coordinated 3-(pyridin-3-yl)propanoic acid ligand in trans-Pt(II) complexes, demonstrating the synthesis of ester and amide derivatives. This work highlights the potential of such compounds in developing materials with thermoactivatable properties (Cabrera et al., 2019).

Renewable Energy Applications

In the context of renewable energy, Bagheri, Dehghani, and Afrooz (2015) investigated the use of pyridine derivatives as effective additives in dye-sensitized solar cells (DSSCs), aiming to improve the energy conversion efficiency. Their work underscores the utility of such compounds in enhancing the performance of DSSCs, marking a significant contribution to the development of sustainable energy solutions (Bagheri, Dehghani, & Afrooz, 2015).

Photoluminescence Properties

Wang et al. (2013) synthesized cadmium(II) coordination polymers using 3-(pyridin-4-yl)-5-(pyrazin-2-yl)-1H-1,2,4-triazole and various aromatic polycarboxylate ligands. Their study provides insights into the structural modulation of these coordination architectures and investigates their thermal stability and photoluminescence properties, offering potential applications in optoelectronic devices (Wang et al., 2013).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)7-3-4-13-5-6(7)1-2-8(14)15/h3-5H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVDCFMYNUOEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Trifluoromethyl)pyridin-3-YL)propanoic acid

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